

# Technical Support Center: Confirming HSP70 Knockdown in Cell Culture

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Compound of Interest		
Compound Name:	SPA70	
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This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for confirming the successful knockdown of Heat Shock Protein 70 (HSP70) in cell culture experiments. Accurate validation of target protein reduction is a critical step in ensuring the reliability and reproducibility of your experimental results.

## Frequently Asked Questions (FAQs)

Q1: What is HSP70 and why is its knockdown important?

Heat Shock Protein 70 (HSP70), also known as HSPA, is a family of highly conserved molecular chaperones essential for maintaining protein homeostasis.[1][2] These proteins play a crucial role in a wide array of cellular processes, including folding newly synthesized proteins, refolding misfolded proteins, and controlling the activity of regulatory proteins.[1] In many types of cancer, HSP70 is overexpressed and contributes to tumor cell growth, survival, and resistance to therapy by regulating key cancer-related signaling pathways.[3][4] Consequently, knocking down HSP70 is a common strategy to study its function in disease progression and to evaluate its potential as a therapeutic target.[5][6]

Q2: What are the primary methods to confirm HSP70 knockdown?

The two most common and reliable methods to confirm the knockdown of HSP70 are:



- Western Blotting: This technique measures the amount of HSP70 protein in your cell lysates. A successful knockdown will show a significant decrease in the intensity of the protein band corresponding to HSP70 compared to control samples.[7][8]
- Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method
  quantifies the amount of HSP70 messenger RNA (mRNA). Since siRNA or shRNA targets
  mRNA for degradation, a successful knockdown will result in significantly lower levels of
  HSP70 mRNA.[7][8][9]

Q3: How do I choose between Western Blot and RT-qPCR for validation?

It is best practice to use both methods for comprehensive validation.

- RT-qPCR confirms that your siRNA or shRNA is effectively targeting and leading to the degradation of the HSP70 mRNA.[7]
- Western Blot confirms that the reduction in mRNA has translated into a functional decrease
  in HSP70 protein levels.[7][8] Sometimes, a reduction in mRNA does not perfectly correlate
  with a reduction in protein due to factors like long protein half-life. Therefore, demonstrating a
  decrease at both the mRNA and protein level provides the most robust confirmation of your
  knockdown.

Q4: What are the essential controls for a knockdown experiment?

Proper controls are critical to ensure that the observed effects are specific to the knockdown of HSP70 and not due to off-target effects or the experimental procedure itself. Essential controls include:

- Untreated/Mock Transfected Cells: Cells that have not been exposed to any transfection reagent or RNA interference molecule.
- Negative Control (Scrambled siRNA/shRNA): Cells transfected with a non-targeting siRNA or shRNA sequence that has no known homology to any gene in the target organism.[10] This control is crucial for distinguishing sequence-specific knockdown from non-specific effects of the transfection process.[9]

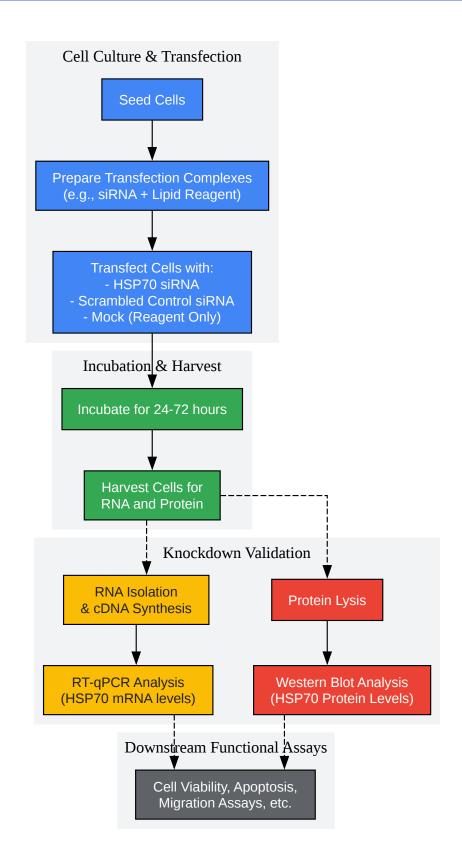


 Positive Control (if available): A cell line or condition known to have low or absent HSP70 expression, or a previously validated siRNA/shRNA known to effectively knock down HSP70.

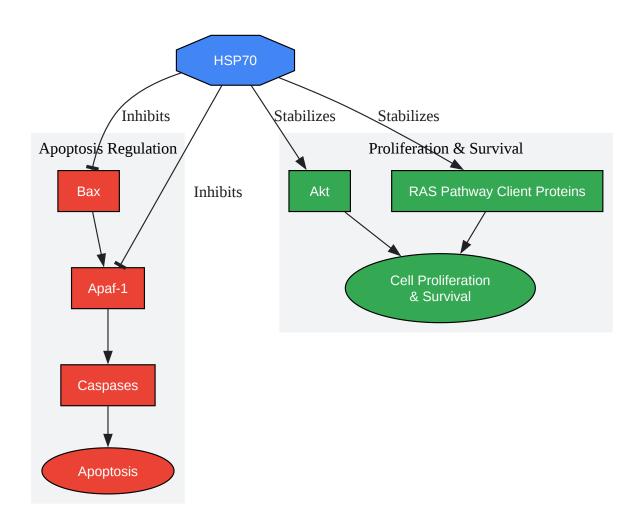
## **Experimental Workflow & Signaling Pathway**

Below are diagrams illustrating the standard workflow for confirming HSP70 knockdown and a simplified view of HSP70's role in cancer signaling pathways.









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